molecular formula C11H17NO2 B1363646 Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate CAS No. 97336-41-9

Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1363646
CAS No.: 97336-41-9
M. Wt: 195.26 g/mol
InChI Key: MKUZPHYOCYYXJA-UHFFFAOYSA-N
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Description

Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 97336-41-9 . It has a molecular weight of 195.26 and its IUPAC name is this compound . The compound is stored in a dry, sealed environment at 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO2/c1-4-8-7-12-10 (9 (8)5-2)11 (13)14-6-3/h7,12H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.26 . It is a liquid at room temperature . The compound is stored in a dry, sealed environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of various pyrrole derivatives. For instance, a study by Law et al. (1984) describes a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which involves the reaction of 2H-azirines with enamines. This process yields 2,3- and 3,4-dihydropyrroles, ultimately producing pyrrole derivatives like this compound (Law et al., 1984).

Applications in Organic Chemistry

  • The compound has been used in the synthesis of chiral bipyrroles. Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process is significant for the synthesis of chiral compounds, highlighting the importance of this compound in organic synthesis (Skowronek & Lightner, 2003).

Solvent-Free Synthesis

  • Khajuria et al. (2013) utilized this compound in a solvent-free synthesis method. This approach, using microwave irradiation, is environmentally friendly and highlights the versatility of this compound in sustainable chemistry (Khajuria, Saini, & Kapoor, 2013).

Structural Analyses

  • Research by Singh et al. (2013) involves the structural and spectral analyses of derivatives of this compound. This study contributes to a deeper understanding of the molecular properties and potential applications of these compounds (Singh et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Properties

IUPAC Name

ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-8-7-12-10(9(8)5-2)11(13)14-6-3/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUZPHYOCYYXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376294
Record name Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97336-41-9
Record name Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After 4-acetoxy-3-nitrohexane (11.34 g, 60 mmol) had been added to a reaction vessel, air in the vessel was replaced with nitrogen, and dry-THF (150 ml) and ethyl isocyanoacetate (7.28 ml, 66 mmol) were added. Then, DBU (20.76 ml, 144 mmol) was slowly dropwise added while being cooled on an ice bath, and stirred at room temperature for 12 hours. After the completion of the reaction, 1N hydrochloric acid was added, and extracted with chloroform, and the extract was washed with water and a saturated salt solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. After that, the concentrated product was purified by means of silica gel column chromatography to yield ethyl 3,4-diethylpyrrole-2-carboxylate (10.97 g, 94% yield).
Quantity
11.34 g
Type
reactant
Reaction Step One
Name
Quantity
20.76 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.28 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
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Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
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Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
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Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
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Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

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